3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine
Description
3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine is a fluorinated pyrrolidine derivative characterized by a fluorine atom at the 3-position of the pyrrolidine ring and a 3-(trifluoromethyl)phenyl substituent. This compound combines the structural rigidity of the pyrrolidine ring with the electron-withdrawing effects of fluorine and the lipophilic trifluoromethyl group. Such features are often leveraged in medicinal chemistry and agrochemical design to enhance metabolic stability, bioavailability, and target binding affinity.
Properties
Molecular Formula |
C11H11F4N |
|---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c12-10(4-5-16-7-10)8-2-1-3-9(6-8)11(13,14)15/h1-3,6,16H,4-5,7H2 |
InChI Key |
RCVAYEMTTGYFMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=CC(=CC=C2)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Construction via Pyrazolo-5-one Intermediate (Patent WO2010028232A1)
One of the most detailed synthetic routes is described in patent WO2010028232A1, which outlines a multi-step process involving:
- Step 1a : Conversion of a precursor compound to a pyrazolo-5-one intermediate (Formula III) by treatment with a tertiary amine base (e.g., triethylamine) in a lower alcohol solvent (ethanol, methanol) at 0–80 °C for 3–10 hours.
- Step 1b : Reaction of the pyrazolo-5-one intermediate with a freebase compound containing the 3,5-bis(trifluoromethyl)phenyl moiety (Formula IV). The reaction is conducted by heating to reflux with azeotropic removal of water to drive imine formation.
- Step 2-6 : Treatment of the crude product with iodotrimethylsilane (TMSI) followed by quenching with an alcohol to obtain the free base of Formula IV.
- Salt Formation : The free base is converted into a salt form using acids such as maleic acid, hydrochloric acid, or hydrobromic acid, with maleic acid preferred for crystallization.
This method emphasizes careful control of reaction conditions, use of tertiary amines as bases, and salt formation to improve purity and crystallinity.
| Step | Description | Reagents/Conditions | Temperature | Time |
|---|---|---|---|---|
| 1a | Formation of pyrazolo-5-one intermediate | Tertiary amine (e.g., triethylamine), lower alcohol | 0–80 °C (preferably 20–30 °C) | 3–10 h |
| 1b | Reaction with freebase (Formula IV) | Heating to reflux, azeotropic removal of water | Reflux | Variable |
| 2-6 | Treatment with TMSI and quenching | TMSI, alcohol (C1–C12) | Room temperature | Variable |
| Salt formation | Acid treatment (maleic acid preferred) | Acid addition, crystallization from toluene/hexane | Room temperature | Variable |
Cross-Coupling to Prepare Trifluoromethylphenyl Precursors (Mizoroki–Heck Reaction)
An improved synthesis of the key intermediate 3-(3-trifluoromethylphenyl)propanal, which can be further elaborated to the target compound, uses a Mizoroki–Heck cross-coupling:
- React 1-bromo-3-(trifluoromethyl)benzene with acrolein diethyl acetal.
- Catalyzed by palladium acetate (Pd(OAc)2) with tetrabutylammonium acetate as the base.
- Conducted in N,N-dimethylformamide (DMF) at 90 °C for 3–4 hours.
- Followed by hydrogenation in a cascade process to yield a mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-trifluoromethylphenyl)propanoate.
This method avoids phosphine ligands and allows efficient palladium recovery.
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)2 |
| Base | nBu4NOAc (tetrabutylammonium acetate) |
| Solvent | DMF |
| Temperature | 90 °C |
| Time | 3–4 h |
| Products | 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene, ethyl 3-(3-trifluoromethylphenyl)propanoate |
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Pyrazolo-5-one route (Patent WO2010028232A1) | Multi-step, uses tertiary amines and salt formation | High purity, crystalline salts, well-documented | Multi-step, requires careful control of conditions |
| Mizoroki–Heck cross-coupling | Efficient Pd-catalyzed coupling to prepare aromatic precursor | Avoids phosphine ligands, scalable | Intermediate step, requires palladium catalyst |
| Photoredox coupling | Visible light catalysis, mild conditions | Innovative, high yields, one-pot process | Requires specialized photocatalysts and light source |
Research Findings and Practical Considerations
- The pyrazolo-5-one based synthesis is well-suited for producing crystalline salts of the target compound, facilitating purification and characterization.
- Use of tertiary amines (triethylamine, diisopropylethylamine) as bases in alcoholic solvents is critical for intermediate formation.
- Salt formation with maleic acid enhances crystallinity and stability.
- The Mizoroki–Heck reaction provides an efficient route to key trifluoromethylphenyl intermediates, which can be further transformed.
- Photoredox methods represent a cutting-edge approach for fluorinated heterocycles but may require adaptation for pyrrolidine systems.
- Reaction conditions such as temperature, solvent choice, and additives significantly impact yields and purity.
- Recovery and reuse of palladium catalysts in cross-coupling improve sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is utilized in the development of herbicides and insecticides due to its stability and bioactivity.
Material Sciences: It is employed in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
2-(3-(Trifluoromethyl)phenyl)pyrrolidine (CAS 109086-17-1)
- Molecular Formula : C₁₁H₁₂F₃N
- Molecular Weight : 215.215 g/mol
- Key Properties : Density (1.179 g/cm³), Boiling Point (234.6°C), Flash Point (95.7°C)
- Comparison: Unlike the target compound, this analog has the trifluoromethylphenyl group at the 2-position of the pyrrolidine ring.
(3R)-3-[2-(Trifluoromethyl)phenoxy]pyrrolidine (CAS 921606-29-3)
- Molecular Formula: C₁₁H₁₂F₃NO
- Molecular Weight : 231.21 g/mol
- Key Properties: Contains a phenoxy linker between the pyrrolidine and trifluoromethylphenyl group. The oxygen atom introduces polarity, which could enhance solubility but reduce membrane permeability compared to the direct phenyl attachment in the target compound .
3,3-Difluoropyrrolidine Derivatives (e.g., CAS 57395-89-8)
- Molecular Formula : C₄H₇F₂N·HCl
- Molecular Weight : 140.10 g/mol (free base)
- Key Properties : Features two fluorine atoms at the 3-position of the pyrrolidine ring. The increased fluorination enhances metabolic stability and electron-withdrawing effects but eliminates the aromatic trifluoromethylphenyl moiety, reducing lipophilicity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound* | ~230 (estimated) | N/A | N/A | 3-Fluoro, 3-(trifluoromethyl)phenyl |
| 2-(3-(Trifluoromethyl)phenyl)pyrrolidine | 215.22 | 234.6 | 1.179 | 2-(Trifluoromethyl)phenyl |
| (3R)-3-[2-(Trifluoromethyl)phenoxy]pyrrolidine | 231.21 | N/A | N/A | Phenoxy linker |
| 3,3-Difluoropyrrolidine hydrochloride | 140.10 (free base) | N/A | N/A | 3,3-Difluoro |
*Estimated based on structural analogs.
Biological Activity
3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrrolidine ring substituted with a trifluoromethyl group, exhibits interesting interactions with various biological targets, making it a subject of ongoing research.
Chemical Structure and Properties
The molecular formula of 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine is C11H12F4N, with a molecular weight of approximately 269.67 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for its biological activity. The compound typically appears as a white to off-white powder and is soluble in various organic solvents, facilitating its use in chemical synthesis and biological assays.
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine | C11H12F4N | Different substitution pattern on the phenyl ring |
| 1-(Trifluoromethyl)-2-pyrrolidinone | C6H8F3N | Lacks fluorine on pyrrolidine but has similar activity |
| 3-Fluoro-3-(trifluoromethyl)pyrrolidine | C7H8F4N | Similar structure but lacks phenyl substitution |
The biological activity of 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Initial studies suggest that this compound may exhibit enzyme inhibition or receptor antagonism, making it a candidate for further pharmacological investigation. The trifluoromethyl group significantly influences the binding interactions with biological targets due to its electron-withdrawing nature, which can enhance the compound's potency and selectivity.
Biological Activity Studies
Research indicates that compounds containing trifluoromethyl groups often demonstrate enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have shown that the inclusion of trifluoromethyl groups can increase the potency for inhibiting serotonin uptake by several fold compared to non-fluorinated analogs .
Case Study: Enzyme Inhibition
In vitro studies have indicated that 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, preliminary assays suggest that this compound could inhibit enzymes related to neurotransmitter regulation, potentially impacting conditions such as depression or anxiety disorders.
Pharmacological Applications
The unique properties of 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine position it as a promising candidate for drug development in various therapeutic areas:
- Neurological Disorders : Its potential as an enzyme inhibitor may lead to applications in treating mood disorders.
- Cancer Research : Similar fluorinated compounds have shown efficacy in inhibiting cancer cell growth, suggesting further exploration of this compound's anticancer properties is warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
